Cas no 24404-53-3 ([(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate)

[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate structure
24404-53-3 structure
Nombre del producto:[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate
Número CAS:24404-53-3
MF:C20H24O9S
Megavatios:440.464165687561
MDL:MFCD06657849
CID:254280
PubChem ID:87557889

[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate Propiedades químicas y físicas

Nombre e identificación

    • b-D-Galactopyranoside,phenyl 1-thio-, 2,3,4,6-tetraacetate
    • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside
    • Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
    • PHENYL-2,3,4,6-TETRA-O-ACETYL-1-THIO-Β-D-GALACTOPYRANOSIDE
    • P1477
    • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
    • (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • PubChem9897
    • Phenyl-tetra-O-acetyl-thio-beta-D-galactopyranoside
    • JCKOUAWEMPKIAT-CXQPBAHBSA-N
    • 1-(Phenylthio)-1-deoxy-beta-D-galactopyranose tetraacetate
    • 1-deoxy-1-(phenylth
    • [(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate
    • W-202019
    • [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
    • D92135
    • CS-0214574
    • AKOS025294977
    • [(2R,3S,4S,5R,6S)-3,4,5-TRIS(ACETYLOXY)-6-(PHENYLSULFANYL)OXAN-2-YL]METHYL ACETATE
    • SCHEMBL1170779
    • DTXSID50449440
    • 1-deoxy-1-(phenylthio)-2,3,4,6-tetra-O-acetyl-beta-D-galactopyranose
    • Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside, 95% (HPLC)
    • 24404-53-3
    • AS-74421
    • A-D-galactopyranoside
    • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
    • MDL: MFCD06657849
    • Renchi: 1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1
    • Clave inchi: JCKOUAWEMPKIAT-CXQPBAHBSA-N
    • Sonrisas: S(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)O1)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O

Atributos calculados

  • Calidad precisa: 440.11400
  • Masa isotópica única: 440.11410351g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 30
  • Cuenta de enlace giratorio: 11
  • Complejidad: 632
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 140
  • Xlogp3: 2.9
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Punto de fusión: 69-74 °C
  • PSA: 139.73000
  • Logp: 1.86180
  • Disolución: Not determined
  • Actividad óptica: [α]22/D +15.5°, c = 0.5% in chloroform

[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de condiciones regulatorias:Class Q (sugars, alkaloids, antibiotics, hormones)
  • Condiciones de almacenamiento:<0°C

[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D748915-5g
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
24404-53-3 98.0%
5g
$145 2024-06-07
TRC
P336962-2.5g
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside
24404-53-3
2.5g
$385.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P865452-1g
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
24404-53-3 ≥98%
1g
¥267.30 2022-06-14
abcr
AB250413-5 g
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside; .
24404-53-3
5 g
€212.60 2023-07-20
TRC
P336962-5000mg
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside
24404-53-3
5g
$620.00 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1477-25G
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
24404-53-3 >98.0%(HPLC)
25G
¥3,075.00 2021-05-19
Ambeed
A846938-5g
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
24404-53-3 98%
5g
$84.0 2025-02-22
abcr
AB250413-25g
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside; .
24404-53-3
25g
€603.00 2025-02-15
1PlusChem
1P003U5A-1g
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
24404-53-3 98%
1g
$33.00 2025-02-20
Aaron
AR003UDM-1g
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
24404-53-3 98%
1g
$35.00 2025-01-22
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:24404-53-3)[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate
A1199815
Pureza:99%
Cantidad:25g
Precio ($):249.0